molecular formula C16H12N6S B256514 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

Número de catálogo B256514
Peso molecular: 320.4 g/mol
Clave InChI: XTLVNGQCTLLMAG-BENRWUELSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione, also known as IKK inhibitor VII, is a potent inhibitor of IκB kinase (IKK) that has been used in scientific research for its potential therapeutic applications. IKK is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation, immune response, cell survival, and cancer development.

Mecanismo De Acción

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII acts by selectively inhibiting the activity of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione, which is responsible for the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. By blocking 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione activity, 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII prevents the activation of NF-κB and downstream gene expression, leading to the inhibition of cell growth, survival, and inflammation.
Biochemical and Physiological Effects:
4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII has been shown to have potent anti-inflammatory, anti-cancer, and immunomodulatory effects in various preclinical models. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII is its high potency and selectivity for 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione, which allows for precise modulation of NF-κB signaling pathway in vitro and in vivo. However, its low solubility and stability in aqueous solution may limit its application in some experimental settings. In addition, the potential off-target effects of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII on other kinases and signaling pathways should be carefully considered and controlled in experimental design and interpretation.

Direcciones Futuras

There are many potential future directions for the research and development of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII and related compounds. One direction is to optimize the pharmacokinetic and pharmacodynamic properties of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII for clinical use, such as improving its solubility, stability, and bioavailability. Another direction is to explore the therapeutic potential of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In addition, the development of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitors with different selectivity profiles and mechanisms of action may provide new insights into the regulation and function of NF-κB signaling pathway.

Métodos De Síntesis

The synthesis of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII involves the reaction of 3-amino-4-pyridinecarbonitrile, indole-3-carboxaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is purified by recrystallization from ethanol to obtain a white solid with a melting point of 260-262°C.

Aplicaciones Científicas De Investigación

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII has been widely used in scientific research to investigate the role of 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione and NF-κB signaling pathway in various diseases, including cancer, inflammation, and autoimmune disorders. For example, 4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione inhibitor VII has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo by blocking NF-κB activation. It has also been used to study the role of NF-κB in the regulation of inflammation and immune response in various animal models of disease.

Propiedades

Nombre del producto

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

Fórmula molecular

C16H12N6S

Peso molecular

320.4 g/mol

Nombre IUPAC

4-[[(E)-indol-3-ylidenemethyl]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12N6S/c23-16-21-20-15(11-4-3-7-17-8-11)22(16)19-10-12-9-18-14-6-2-1-5-13(12)14/h1-10,19H,(H,21,23)/b12-10-

Clave InChI

XTLVNGQCTLLMAG-BENRWUELSA-N

SMILES isomérico

C1=CC=C2C(=C1)/C(=C\NN3C(=NNC3=S)C4=CN=CC=C4)/C=N2

SMILES

C1=CC=C2C(=C1)C(=CNN3C(=NNC3=S)C4=CN=CC=C4)C=N2

SMILES canónico

C1=CC=C2C(=C1)C(=CNN3C(=NNC3=S)C4=CN=CC=C4)C=N2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.